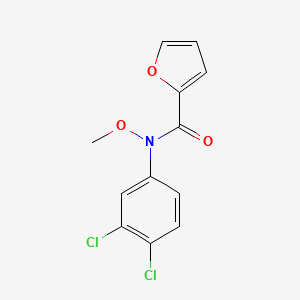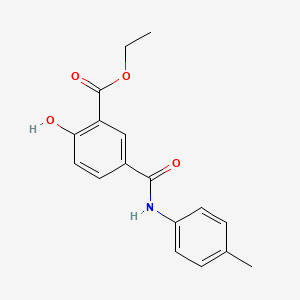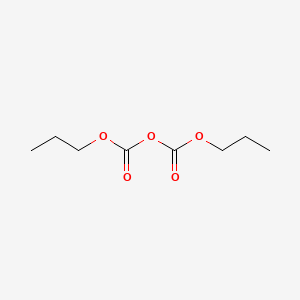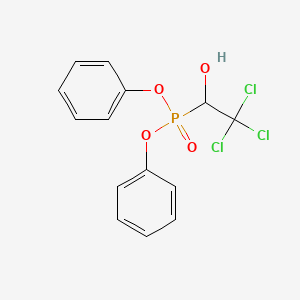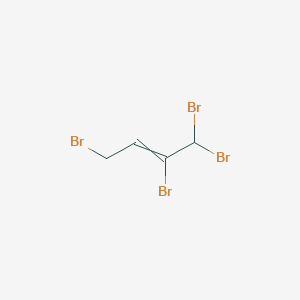
1,1,2,4-Tetrabromobut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,4-Tetrabromobut-2-ene is an organobromine compound with the molecular formula C4H4Br4 This compound is characterized by the presence of four bromine atoms attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,4-Tetrabromobut-2-ene can be synthesized through the bromination of butadiene. The reaction typically involves the addition of bromine (Br2) to butadiene in a controlled environment. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product. The reaction is usually carried out at lower temperatures to avoid side reactions and ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and advanced separation techniques ensures high efficiency and purity of the final product. The process is optimized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,4-Tetrabromobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-bromine bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions (OH-) or alkoxide ions (RO-).
Electrophiles: Such as hydrogen bromide (HBr) or other halogens.
Conditions: Reactions are typically carried out in polar solvents and may require catalysts or specific temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield hydroxylated derivatives, while addition reactions with hydrogen bromide can produce dibromo derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,4-Tetrabromobut-2-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,1,2,4-Tetrabromobut-2-ene exerts its effects involves its interaction with various molecular targets. The bromine atoms in the compound can form strong bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrabromoethane: Another halogenated hydrocarbon with similar bromine content but a different carbon backbone.
1,4-Dibromobut-2-ene: A related compound with fewer bromine atoms and different reactivity.
Uniqueness: 1,1,2,4-Tetrabromobut-2-ene is unique due to its specific arrangement of bromine atoms and the resulting chemical properties
Eigenschaften
CAS-Nummer |
36678-46-3 |
|---|---|
Molekularformel |
C4H4Br4 |
Molekulargewicht |
371.69 g/mol |
IUPAC-Name |
1,1,2,4-tetrabromobut-2-ene |
InChI |
InChI=1S/C4H4Br4/c5-2-1-3(6)4(7)8/h1,4H,2H2 |
InChI-Schlüssel |
ABPBLBIKUSLDKW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=C(C(Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)


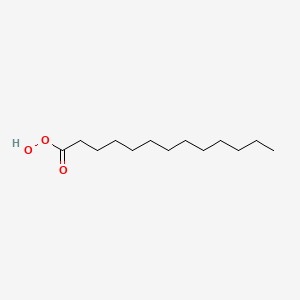
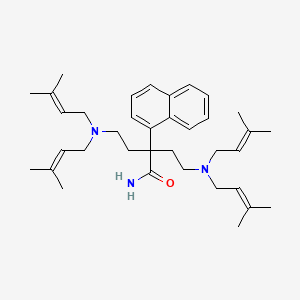

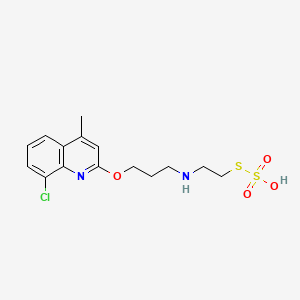
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
